molecular formula C17H18O6 B6339534 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester CAS No. 365542-95-6

2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester

Cat. No. B6339534
CAS RN: 365542-95-6
M. Wt: 318.32 g/mol
InChI Key: KBMZFZTZHDZAGM-UHFFFAOYSA-N
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Description

The compound “2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester” is a chemical substance with the CAS Number: 365542-78-5 . It has a molecular weight of 274.27 . The IUPAC name for this compound is 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14O5/c16-11-6-9(7-12(17)8-11)4-5-10-2-1-3-13(18)14(10)15(19)20/h1-3,6-8,16-18H,4-5H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.27 . It’s recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Antimicrobial Activity of Phenolic Compounds

Phenolic compounds derived from natural sources have been studied for their antimicrobial properties. A study on Anabasis Aphylla L., which led to the isolation of several phenolic compounds, demonstrated selective inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast. These findings suggest the potential use of such compounds as antimicrobial agents to control plant and animal diseases (H. Du et al., 2009).

Synthesis and Structural Studies

The synthesis and molecular structure of trinuclear ruthenium cluster cations incorporating benzoic acid ethyl ester derivatives highlight the compound's role in developing complex inorganic structures. This research offers insights into the compound's utility in synthesizing novel materials with potential applications in catalysis and material science (Ludovic Vieille-Petit et al., 2004).

Biocatalysis in Pharmaceutical Intermediates

Chiral intermediates, crucial for the synthesis of pharmaceutical drugs, have been prepared using biocatalytic processes. These include the microbial reduction of keto-esters to dihydroxy esters, showcasing the application of the compound in developing anticholesterol drugs and other pharmaceuticals. This research underscores the importance of biocatalysis in creating high-value chemical intermediates for drug development (Ramesh N. Patel, 2008).

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . It’s always important to refer to the MSDS for detailed safety and handling information.

properties

IUPAC Name

ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-2-23-17(22)16-11(7-14(20)9-15(16)21)4-3-10-5-12(18)8-13(19)6-10/h5-9,18-21H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMZFZTZHDZAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)CCC2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester

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